molecular formula C24H48N6O16S5 B3028622 N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid CAS No. 24567-76-8

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid

Cat. No.: B3028622
CAS No.: 24567-76-8
M. Wt: 837 g/mol
InChI Key: NPDFXFLCEDDWEG-UHFFFAOYSA-N
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Description

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid is a chemical compound known for its role as a color developing agent in photographic processes. It is commonly referred to as Color Developing Agent 3 and is used in the development of color films. The compound is characterized by its ability to form color dye molecules through a series of chemical reactions.

Mechanism of Action

Kodak CD-3, also known as Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3), is a key ingredient in the E-6 color developer used in developing color films .

Target of Action

The primary target of Kodak CD-3 is the chemically exposed silver halide in the film . Silver halide is a light-sensitive compound used in photographic film and paper. When the film is exposed to light, it reduces the silver ions in the silver halide to metallic silver, which forms the dark areas in a negative .

Biochemical Pathways

As the metallic silver image is formed, the oxidized color developing agent (CD-3ox) reacts with the color couplers in each of the three layers of the film to form colored dyes . This reaction is represented by the equation: CD-3ox + coupler → Image dye . The dyes form only at the sites where the image is being converted to metallic silver .

Result of Action

The result of Kodak CD-3’s action is the formation of a positive silver image and colored dyes in the film . The colored dyes are formed at the sites where the silver image is being converted to metallic silver . This results in a color negative that can be used to produce positive color prints.

Action Environment

The action of Kodak CD-3 is influenced by several environmental factors. For instance, the pH of the developer solution affects the reaction of the couplers . A high pH produces green color-balance shifts . Additionally, the concentration of sulfite in the developer solution affects film contrast . As sulfite concentration increases, film contrast will be lower, especially in the high densities . Conversely, as sulfite concentration decreases, film contrast will be higher, especially in high-density areas .

Biochemical Analysis

Biochemical Properties

Kodak CD-3 acts on chemically exposed silver halide to form metallic silver . The oxidized form of Kodak CD-3 reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals such as citrazinic acid (CZA) and sulfite to form soluble by-products .

Cellular Effects

The primary cellular effect of Kodak CD-3 is the formation of colored dyes within the layers of the film . The dyes form only at the sites where the image is being converted to metallic silver .

Molecular Mechanism

The molecular mechanism of Kodak CD-3 involves a series of chemical reactions. Initially, it acts on chemically exposed silver halide to form metallic silver . The oxidized form of Kodak CD-3 then reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals to form soluble by-products .

Temporal Effects in Laboratory Settings

The effects of Kodak CD-3 over time in laboratory settings are primarily related to the development of film. The concentration of sulfite, a competing chemical, affects film contrast . As sulfite concentration increases, film contrast will be lower, especially in the high densities .

Metabolic Pathways

The metabolic pathways involving Kodak CD-3 are primarily related to the development of film. The oxidized form of Kodak CD-3 reacts with adjacent dye couplers to form dye images . It also reacts with competing chemicals to form soluble by-products .

Transport and Distribution

In the context of film development, it is distributed throughout the layers of the film where it reacts with chemically exposed silver halide .

Subcellular Localization

In the context of film development, it is distributed throughout the layers of the film .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves the reaction of 4-amino-N-ethyl-3-methylaniline with ethylene oxide to form the intermediate N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is carried out in large-scale reactors with precise control over temperature and pressure. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of photographic films and dyes.

Comparison with Similar Compounds

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is part of a series of color developing agents, including:

    Color Developing Agent 1: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide.

    Color Developing Agent 2: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide sulfate.

    Color Developing Agent 4: N-[2-(4-amino-3-methylphenyl)ethyl]methanesulfonamide hydrochloride.

Compared to these similar compounds, N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is unique due to its specific structure and reactivity, which make it particularly effective in forming color dye molecules in photographic processes .

Properties

IUPAC Name

N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H21N3O2S.3H2O4S/c2*1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;3*1-5(2,3)4/h2*5-6,9,14H,4,7-8,13H2,1-3H3;3*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDFXFLCEDDWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N6O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-09-1 (Parent)
Record name CD 003
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DSSTOX Substance ID

DTXSID2027882
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Molecular Weight

837.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; Pellets or Large Crystals, Off-white to beige odorless crystalline solid; [Kodak MSDS]
Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name CD-3
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CAS No.

25646-71-3, 24567-76-8
Record name CD 003
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)
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Record name N-(2-(4-amino-N-ethyl-m-toluidino)ethyl)methanesulphonamide sesquisulphate
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Record name N-(2-(4-AMINO-N-ETHYL-M-TOLUIDINO)ETHYL)METHANESULFONAMIDE SESQUISULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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